5-Bromo-1-cyclopentyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 1823431-73-7 . It has a molecular weight of 216.08 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BrN3/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.08 . It is in liquid form and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antifungal Applications and Resistance
Triazole Therapy in Aspergillosis : Triazole compounds, including voriconazole and posaconazole, are established therapies for treating various forms of aspergillosis, such as invasive, allergic, and chronic pulmonary aspergillosis. The rising rates of triazole resistance highlight the ongoing need for novel compounds and formulations to manage these infections effectively. High-frequency triazole resistance found in nonculturable Aspergillus fumigatus from the lungs of patients with chronic fungal disease underscores the challenge and the necessity for ongoing research and development in this area (Denning et al., 2011).
Pharmacokinetics and Drug Interactions
Pharmacokinetics of Novel Antifungal Agents : The study of novel antifungal triazole agents, like PC945, formulated for nebulized delivery to treat lung Aspergillus infections, provides insights into the safety, pharmacokinetics, and potential for drug-drug interactions of these compounds. This is crucial for understanding how novel triazoles, potentially including 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole, could be optimized for therapeutic use while minimizing adverse effects and interactions (Cass et al., 2020).
Clinical Efficacy in Fungal Infections
Efficacy Against Fungal Infections : The efficacy of triazoles in managing fungal infections, such as allergic bronchopulmonary aspergillosis (ABPA) in patients with cystic fibrosis, has been studied, with findings suggesting certain triazoles can significantly reduce serological response to Aspergillus. These studies contribute to understanding how triazole compounds, by extension potentially including this compound, could be tailored for specific fungal infections to improve patient outcomes (Periselneris et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-1-cyclopentyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYHDJSWIUQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.